molecular formula C9H7NO2S B13898523 Methyl thieno[2,3-C]pyridine-4-carboxylate

Methyl thieno[2,3-C]pyridine-4-carboxylate

Cat. No.: B13898523
M. Wt: 193.22 g/mol
InChI Key: LSBIZZVJIBMVEG-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-C]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[2,3-C]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C under a nitrogen atmosphere for an extended period, usually around 21 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[2,3-C]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl thieno[2,3-C]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl thieno[2,3-C]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. For example, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-C]pyridine-4-carboxylate: Similar in structure but with different ring fusion.

    Thieno[2,3-B]pyridine derivatives: These compounds also feature a fused thiophene-pyridine ring system but differ in the position of the fusion.

    Thieno[3,2-D]pyrimidine: Another related compound with a different heterocyclic system

Uniqueness

Methyl thieno[2,3-C]pyridine-4-carboxylate is unique due to its specific ring fusion and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a kinase inhibitor make it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl thieno[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-10-5-8-6(7)2-3-13-8/h2-5H,1H3

InChI Key

LSBIZZVJIBMVEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC2=C1C=CS2

Origin of Product

United States

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